molecular formula C8H6ClFO B117306 4'-Chloro-3'-fluoroacetophenone CAS No. 151945-84-5

4'-Chloro-3'-fluoroacetophenone

Cat. No. B117306
M. Wt: 172.58 g/mol
InChI Key: ATZHNDSADJDUPJ-UHFFFAOYSA-N
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Patent
US06608070B1

Procedure details

To a solution of 1-bromo-4-chloro-3-fluorobenzene (2.09 g, 10 mmol) in dry diethyl ether (12.0 ml) was added a solution of n-BuLi (1.55M in hexane, 6.77ml, 10.5 mmol) at −78° C. under nitrogen atmosphere. The mixture was allowed to warm to −20_C stirred for 45 min. A solution of N,N-dimethylacetamide (1.04 ml, 11.2 mmol) in diethyl ether (1.5 ml) was added and the mixture stirred for an additional 1 h. The mixture was then allowed to warm to room temperature. After stirring for 3 h, the reaction mixture was poured into saturated aqueous ammonium chloride (20 ml) and extracted with diethyl ether (30 ml×3). The combined organic layers were washed with 2N aqueous HCl (20 ml), saturated aqueous sodium bicarbonate (20 ml), brine (20 ml), and dried (MgSO4). Removal of solvent gave the title compound as a yellow oil (quant.).
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
6.77 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([F:9])[CH:3]=1.[Li]CCCC.CN(C)[C:17](=[O:19])[CH3:18].[Cl-].[NH4+]>C(OCC)C>[C:17]([C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([F:9])[CH:3]=1)(=[O:19])[CH3:18] |f:3.4|

Inputs

Step One
Name
Quantity
2.09 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)Cl)F
Name
Quantity
6.77 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.04 mL
Type
reactant
Smiles
CN(C(C)=O)C
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to −20_C stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm
STIRRING
Type
STIRRING
Details
the mixture stirred for an additional 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (30 ml×3)
WASH
Type
WASH
Details
The combined organic layers were washed with 2N aqueous HCl (20 ml), saturated aqueous sodium bicarbonate (20 ml), brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)(=O)C1=CC(=C(C=C1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.